3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride chemical structure and molecular weight
3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride chemical structure and molecular weight
An In-depth Technical Guide to 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural theory with the functional importance of the sulfonyl fluoride moiety, a group of significant interest in modern chemistry.
Introduction: The Significance of Sulfonyl Fluorides
Sulfonyl fluorides have emerged as a pivotal class of chemical motifs with broad applications across various scientific disciplines. Initially regarded as precursors for sulfonamides and sulfonate esters, their unique reactivity profile has led to their use as covalent probes in chemical biology, inhibitors for enzymes like serine proteases, and versatile connectors in click chemistry.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept introduced by Sharpless, has solidified the importance of sulfonyl fluorides as "click" reagents.[3][4] Their stability, resistance to hydrolysis, and specific reactivity with nucleophilic amino acid residues make them invaluable tools for developing covalent inhibitors and chemical probes.[1][2][5] The compound of focus, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride, integrates this reactive functional group into a rigid, three-dimensional tricyclic scaffold, suggesting potential applications where precise spatial orientation is critical for molecular recognition and interaction.
Chemical Structure and Nomenclature
The systematic name, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride, precisely defines the molecule's complex architecture. A breakdown of the nomenclature provides a clear path to understanding its structure:
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Nonane: The core structure is based on a nine-atom framework.
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Tricyclo: The molecule contains three rings.
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[3.2.2.02,4]: This descriptor details the connectivity of the rings. It indicates a bicyclo[2.2.2]octane system with an additional bond between atoms 2 and 4, which forms a cyclopropane ring.
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3-Oxa: An oxygen atom replaces the carbon atom at the 3rd position of the bicyclic system.
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6-sulfonyl fluoride: A sulfonyl fluoride (-SO2F) group is attached to the 6th position of the scaffold.
This specific arrangement results in a conformationally constrained molecule where the sulfonyl fluoride group is presented in a well-defined spatial orientation.
Molecular Visualization
The following diagram illustrates the chemical structure of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride.
Caption: 2D representation of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.
Molecular Properties
The fundamental molecular properties of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride have been calculated based on its chemical structure. These properties are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C8H11FO3S |
| Molecular Weight | 222.24 g/mol |
| Parent Scaffold | Tricyclo[3.2.2.02,4]nonane |
The molecular weight of the parent hydrocarbon scaffold, Tricyclo[3.2.2.02,4]nonane (C9H14), is 122.21 g/mol .[6] The introduction of the oxa- and sulfonyl fluoride functionalities significantly alters the polarity, solubility, and reactivity of the molecule.
Potential Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow
A potential route would likely involve the synthesis of the parent alcohol, 3-Oxatricyclo[3.2.2.02,4]nonan-6-ol, followed by its conversion to a suitable sulfur-containing intermediate, and subsequent fluorination.
Caption: Hypothetical workflow for the synthesis of the target compound.
Key Experimental Step: Sulfonyl Fluoride Formation
A common and effective method for synthesizing sulfonyl fluorides is the conversion from a corresponding sulfonic acid or sulfonyl chloride.[8]
Protocol: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
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Dissolution: The precursor, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl chloride, is dissolved in a suitable aprotic solvent such as acetonitrile.
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Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF) often in combination with a phase-transfer catalyst like 18-crown-6, is added to the solution.[2]
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Reaction: The mixture is stirred, typically at an elevated temperature, to facilitate the nucleophilic substitution of the chloride for a fluoride.
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Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).
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Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The organic phase is then washed, dried, and concentrated. The final product is purified using column chromatography or distillation.
Causality: The choice of a fluoride source like KF with a crown ether is crucial as it enhances the nucleophilicity of the fluoride anion in organic solvents, driving the halogen exchange reaction to completion.[2] This method avoids the use of more hazardous fluorinating agents.
Applications in Research and Drug Development
The unique combination of a rigid, three-dimensional scaffold and a reactive sulfonyl fluoride warhead positions 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride as a valuable building block for:
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Covalent Inhibitors: The sulfonyl fluoride can form stable, covalent bonds with nucleophilic residues (serine, threonine, lysine) in protein active sites, leading to irreversible inhibition.[1][5] The rigid scaffold can provide high selectivity by fitting into specific binding pockets.
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Chemical Probes: The molecule can be incorporated into probes for activity-based protein profiling (ABPP) to identify and study the function of specific enzymes within complex biological systems.
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Click Chemistry: As a SuFEx-able hub, it can be used to connect with various nucleophiles under mild conditions, enabling the modular construction of complex molecules for materials science and drug discovery.[4]
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Vertex AI Search.
- Heteroaryl Sulfonyl Fluoride Descriptor Library. Vertex AI Search.
- Sulfuryl Fluoride. JMPR. (2005).
- Sulfuryl fluoride. Wikipedia.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
- Tricyclo(3.2.2.02,4)nonane. PubChem.
- Sulfonyl fluoride synthesis by fluorosulfonyl
- Facile synthesis of sulfonyl fluorides
- Facile synthesis of sulfonyl fluorides
- Overview of the synthetic methods to obtain sulfonyl fluorides.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. enamine.net [enamine.net]
- 6. Tricyclo(3.2.2.02,4)nonane | C9H14 | CID 136092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theballlab.com [theballlab.com]
